molecular formula C17H16N2O2 B11703820 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione CAS No. 7252-68-8

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione

Cat. No.: B11703820
CAS No.: 7252-68-8
M. Wt: 280.32 g/mol
InChI Key: NWIJKSJIOXEFLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione typically involves the reaction of 2,4-dimethylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the isoindoline-1,3-dione ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced isoindoline derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in various neurological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation makes it a compound of significant interest in medicinal chemistry .

Properties

CAS No.

7252-68-8

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-[(2,4-dimethylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-15(12(2)9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-9,18H,10H2,1-2H3

InChI Key

NWIJKSJIOXEFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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